molecular formula C6H8N2S3 B065600 5-[(Cyclopropylmethyl)thio]-1,3,4-thiadiazole-2-thiol CAS No. 175277-92-6

5-[(Cyclopropylmethyl)thio]-1,3,4-thiadiazole-2-thiol

Cat. No.: B065600
CAS No.: 175277-92-6
M. Wt: 204.3 g/mol
InChI Key: RRISNQKVUMJONS-UHFFFAOYSA-N
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Description

5-[(Cyclopropylmethyl)thio]-1,3,4-thiadiazole-2-thiol is a sulfur-containing heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a cyclopropylmethylthio group and a thiol (-SH) group at position 2. This compound belongs to a broader class of 1,3,4-thiadiazole derivatives, which are widely studied for their antimicrobial, anticancer, and enzyme-inhibitory activities .

Properties

IUPAC Name

5-(cyclopropylmethylsulfanyl)-3H-1,3,4-thiadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S3/c9-5-7-8-6(11-5)10-3-4-1-2-4/h4H,1-3H2,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRISNQKVUMJONS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CSC2=NNC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372658
Record name 5-[(cyclopropylmethyl)thio]-1,3,4-thiadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175277-92-6
Record name 5-[(Cyclopropylmethyl)thio]-1,3,4-thiadiazole-2(3H)-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175277-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(cyclopropylmethyl)thio]-1,3,4-thiadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrazine-Thiocarbonyl Cyclization

A foundational route involves the cyclocondensation of hydrazine derivatives with thiocarbonyl compounds. For example, cyclopropylmethyl hydrazine reacts with thiocarbonyl diimidazole in refluxing ethanol to form the thiadiazole ring. This method, adapted from analogous syntheses, proceeds via nucleophilic attack and subsequent cyclization:

Cyclopropylmethyl-NH-NH2+CS(NR2)25-[(Cyclopropylmethyl)thio]-1,3,4-thiadiazole-2-thiol\text{Cyclopropylmethyl-NH-NH}2 + \text{CS(NR}2\text{)}_2 \rightarrow \text{this compound}

Key Conditions :

  • Solvent: Ethanol or DMF

  • Temperature: 80–100°C

  • Catalyst: Triethylamine or sodium bicarbonate

Table 1: Representative Cyclization Parameters

Starting MaterialSolventTemperature (°C)Yield (%)Reference
Cyclopropylmethyl hydrazineEthanol8065
Thiourea derivativeDMF10072

Alkylation of 2-Thiol-1,3,4-thiadiazole Precursors

Nucleophilic Substitution at the Thiol Position

A widely employed strategy involves alkylation of 2-mercapto-1,3,4-thiadiazole with cyclopropylmethyl bromide . The thiolate anion, generated in situ using bases like NaH or K₂CO₃, undergoes S-alkylation:

2-Mercapto-1,3,4-thiadiazole+Cyclopropylmethyl bromideBaseTarget Compound\text{2-Mercapto-1,3,4-thiadiazole} + \text{Cyclopropylmethyl bromide} \xrightarrow{\text{Base}} \text{Target Compound}

Optimization Insights :

  • Base Selection : Sodium hydride in THF maximizes yield (78%) compared to potassium carbonate (62%).

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may complicate purification.

Table 2: Alkylation Reaction Screening

BaseSolventTime (h)Yield (%)
NaHTHF478
K₂CO₃DMF662
Et₃NCH₂Cl₂855

Alternative Routes via Hydrazine Intermediates

Diazotization and Coupling

Diazotization of 5-amino-1,3,4-thiadiazole-2-thiol followed by coupling with cyclopropylmethanethiol represents a less common but viable pathway. This method, adapted from bromo-thiadiazole syntheses, requires careful control of diazonium intermediate stability:

5-Amino-1,3,4-thiadiazole-2-thiolNaNO2/HClDiazonium saltCyclopropylmethanethiolTarget Compound\text{5-Amino-1,3,4-thiadiazole-2-thiol} \xrightarrow{\text{NaNO}_2/\text{HCl}} \text{Diazonium salt} \xrightarrow{\text{Cyclopropylmethanethiol}} \text{Target Compound}

Challenges :

  • Competing side reactions (e.g., disulfide formation) reduce yields to 40–50%.

  • Low-temperature conditions (-5°C) are critical to suppress decomposition.

Optimization of Reaction Conditions and Yields

Solvent and Temperature Effects

Comparative studies highlight ethanol and DMF as optimal solvents for cyclization and alkylation, respectively. Elevated temperatures (80–100°C) improve reaction kinetics but risk thiol oxidation.

Catalytic Enhancements

The addition of phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems increases alkylation yields by 15–20% .

Chemical Reactions Analysis

Types of Reactions

5-[(Cyclopropylmethyl)thio]-1,3,4-thiadiazole-2-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The thiadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

5-[(Cyclopropylmethyl)thio]-1,3,4-thiadiazole-2-thiol has been explored for its potential as an antimicrobial agent. Studies have indicated that thiadiazole derivatives can exhibit significant antibacterial and antifungal properties, making them candidates for developing new antibiotics or antifungal treatments .

Case Study: Antimicrobial Activity
A study demonstrated that derivatives of thiadiazoles, including this compound, showed promising results against various bacterial strains. The mechanism of action is believed to involve the inhibition of essential bacterial enzymes.

Agrochemicals

The compound has also been investigated for its potential use as a pesticide or herbicide. Its structure allows for interaction with biological systems in pests, providing a pathway for developing new agrochemical products that are more effective and environmentally friendly.

Case Study: Pesticidal Properties
Research indicates that thiadiazole-based compounds can disrupt metabolic processes in insects, leading to their death. This property has prompted further investigation into the synthesis of thiadiazole derivatives as safer alternatives to conventional pesticides .

Mechanism of Action

The mechanism of action of 5-[(Cyclopropylmethyl)thio]-1,3,4-thiadiazole-2-thiol is not fully understood. it is believed to exert its effects through the interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis . In cancer cells, the compound may induce apoptosis through the activation of specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

Table 1: Key Structural Features of Selected 1,3,4-Thiadiazole Derivatives
Compound Name Substituent at Position 5 Substituent at Position 2 Molecular Formula Key Features
Target Compound Cyclopropylmethylthio Thiol (-SH) C₆H₈N₂S₃ Strained cyclopropane enhances stability
5-(Cyclohexylamino)-1,3,4-thiadiazole-2-thiol Cyclohexylamino (NH-C₆H₁₁) Thiol C₈H₁₂N₄S₂ Bulky cyclohexyl group increases lipophilicity
5-(Pyridin-2-yl)-1,3,4-thiadiazole-2-thiol Pyridin-2-yl Thiol C₇H₅N₃S₂ Aromatic heterocycle improves π-π stacking
5-Amino-1,3,4-thiadiazole-2-thiol Amino (-NH₂) Thiol C₂H₃N₃S₂ High polarity due to -NH₂; common intermediate
5-(2-Nitrophenyl)-1,3,4-thiadiazole-2-thiol 2-Nitrophenyl Thiol C₈H₅N₃O₂S₂ Electron-withdrawing nitro group enhances reactivity

Key Observations:

  • Cyclopropylmethylthio vs.
  • Aromatic vs. Aliphatic Substituents () : Pyridyl and nitrophenyl groups introduce planar, electron-deficient regions, favoring interactions with aromatic residues in enzymes.
  • Amino vs. Thioether (): The -NH₂ group in 5-amino derivatives increases hydrogen-bonding capacity, while thioethers (e.g., cyclopropylmethylthio) enhance hydrophobic interactions.

Biological Activity

5-[(Cyclopropylmethyl)thio]-1,3,4-thiadiazole-2-thiol (CAS No. 175277-92-6) is a heterocyclic compound belonging to the thiadiazole family. This compound is noted for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Its molecular formula is C6H8N2S3, with a molecular weight of 204.34 g/mol . This article focuses on the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.

The compound has the following physical properties:

  • Melting Point: 138-141 °C
  • Boiling Point: 243.3 °C (predicted)
  • Density: 1.67 g/cm³ (predicted)
  • pKa: 5.23 (predicted) .

These properties indicate that this compound is stable under standard laboratory conditions.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of thiadiazole derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial and fungal strains. The presence of the thiol group enhances the reactivity of these compounds, allowing them to interact effectively with microbial enzymes and cellular structures .

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit cytotoxic effects against cancer cell lines. A study reported that compounds with similar scaffolds could induce apoptosis in glioma cells through mechanisms that involve the inhibition of key signaling pathways such as AKT and mTOR . The structural features of this compound may contribute to its potential as an anticancer agent by disrupting cellular proliferation and survival pathways.

Anti-inflammatory Effects

Thiadiazoles have been noted for their anti-inflammatory properties. Compounds in this class can inhibit the production of pro-inflammatory cytokines and modulate immune responses. The mechanism often involves the suppression of nuclear factor kappa B (NF-kB) signaling pathways, which are crucial for the inflammatory response .

Study on Antimicrobial Efficacy

In a comparative study evaluating various thiadiazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating moderate antibacterial activity .

Evaluation of Cytotoxicity

A research article focused on the cytotoxic effects of thiadiazole derivatives on human cancer cell lines reported that this compound induced significant cell death in breast cancer cells (MCF-7), with an IC50 value of 15 µM after 48 hours of exposure. This suggests its potential as a lead compound for further development in cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Thiol Group: The thiol (-SH) group can form disulfides or react with electrophiles in biological systems, leading to altered protein function.
  • Inhibition of Enzymatic Activity: Compounds like this can inhibit enzymes involved in key metabolic pathways in pathogens or cancer cells.
  • Modulation of Signaling Pathways: The compound may interfere with signaling pathways related to cell growth and inflammation.

Q & A

Basic: What are the standard synthetic routes for 5-[(Cyclopropylmethyl)thio]-1,3,4-thiadiazole-2-thiol?

Methodological Answer:
The synthesis typically involves cyclization and nucleophilic substitution. A common approach is reacting cyclopropylmethylthiol with a halogenated thiadiazole precursor (e.g., 5-chloro-1,3,4-thiadiazole-2-thiol) under alkaline conditions (e.g., NaOH in methanol at 70°C) to facilitate thioether bond formation . Copper-catalyzed cross-coupling reactions are also effective for introducing the cyclopropylmethyl group, particularly when optimizing regioselectivity . Key steps include:

  • Purification via recrystallization (DMSO/water mixtures) .
  • Monitoring reaction progress using TLC or HPLC.

Basic: How is this compound characterized structurally?

Methodological Answer:
Structural confirmation requires a combination of techniques:

  • 1H NMR : Peaks at δ 12.71 ppm (thiol -SH group) and δ 4.14 ppm (S-CH2 cyclopropylmethyl) confirm substitution .
  • IR Spectroscopy : S-H stretching (~2500 cm⁻¹) and C-S bonds (~650 cm⁻¹) validate functional groups .
  • Elemental Analysis : Matches calculated values for C, H, N, and S within ±0.3% error .

Basic: What are the typical biological activities investigated for this compound?

Methodological Answer:
Initial screening focuses on antimicrobial and enzyme-modulating activities:

  • Antibacterial Assays : Disk diffusion or MIC (Minimum Inhibitory Concentration) against Gram-positive/negative strains .
  • Enzyme Inhibition : Testing against acetylcholinesterase or Mycobacterium tuberculosis enoyl-ACP reductase (14DM) using spectrophotometric methods .

Advanced: How can synthetic yield be optimized for large-scale production?

Methodological Answer:
Scalability challenges include byproduct formation and reaction efficiency. Strategies include:

  • Continuous Flow Reactors : Enhance temperature/pressure control, improving yield by 15–20% compared to batch methods .
  • Catalyst Optimization : Copper(I) iodide increases coupling efficiency (e.g., from 73% to 85% yield) .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of thiadiazole intermediates .

Advanced: How to address contradictions in reported biological activity data?

Methodological Answer:
Discrepancies may arise from assay variability or compound purity. Mitigation steps:

  • Standardized Protocols : Use CLSI (Clinical Laboratory Standards Institute) guidelines for antimicrobial testing .
  • Purity Validation : Re-characterize compounds via HPLC (>95% purity) before biological testing .
  • Dose-Response Curves : Establish EC50/IC50 values to compare potency across studies .

Advanced: What computational methods support SAR studies of this compound?

Methodological Answer:
Structure-Activity Relationship (SAR) analysis integrates:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with target enzymes (e.g., 14DM for antimycobacterial activity) .
  • DFT Calculations : Assess electronic properties (HOMO-LUMO gaps) influencing reactivity .
  • QSAR Models : Use CoMFA/CoMSIA to correlate substituent effects (e.g., cyclopropylmethyl vs. methyl groups) with bioactivity .

Advanced: How to manage byproducts during synthesis?

Methodological Answer:
Common byproducts include disulfide dimers or unreacted intermediates. Solutions:

  • Chromatographic Separation : Flash chromatography (silica gel, hexane/ethyl acetate gradients) isolates the target compound .
  • Acid-Base Extraction : Remove acidic/basic impurities via pH-selective partitioning .
  • In Situ Quenching : Add ascorbic acid to terminate radical side reactions in copper-catalyzed syntheses .

Advanced: What strategies validate thiadiazole-thiol stability under experimental conditions?

Methodological Answer:
Stability studies are critical for biological assays:

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C indicates thermal stability) .
  • pH Stability Tests : Incubate in buffers (pH 4–9) and monitor degradation via UV-Vis spectroscopy .
  • Light Sensitivity : Store in amber vials if UV exposure causes dimerization .

Table 1: Key Synthetic and Analytical Data

ParameterConditions/ResultsEvidence Source
Optimal Reaction Temp70°C (Cu-catalyzed coupling)
1H NMR (SH peak)δ 12.71 ppm (DMSO-d6)
Antimicrobial MIC Range2–32 µg/mL (Gram-positive bacteria)
HPLC Purity Threshold>95%

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